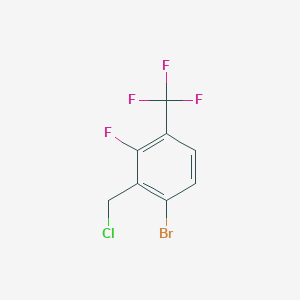
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethyl)benzene is a complex organic compound with the molecular formula C8H4BrClF4. This compound is characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethyl)benzene involves several steps. One common method includes the bromination of 2-(chloromethyl)-3-fluoro-4-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst and at a specific temperature to ensure the selective substitution of the hydrogen atom with a bromine atom.
Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound.
Applications De Recherche Scientifique
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its functional groups allow for the modification of biological molecules to study their interactions and functions.
Medicine: It is used in the synthesis of potential drug candidates. The presence of fluorine and trifluoromethyl groups can enhance the biological activity and metabolic stability of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations based on the reagents and conditions used. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl can influence the reactivity and selectivity of the compound in these reactions.
In biological applications, the compound can interact with molecular targets such as enzymes or receptors. The specific interactions and pathways involved depend on the structure of the compound and its modifications. The presence of halogen atoms can enhance the binding affinity and specificity of the compound for its target.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-Bromo-2-(chloromethyl)-3-(trifluoromethyl)benzene: This compound lacks the fluorine atom at the 3-position, which can influence its reactivity and applications.
1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene: The position of the trifluoromethyl group can affect the compound’s chemical properties and reactivity.
1-Bromo-2-(chloromethyl)-3-fluoro-4-methylbenzene: The presence of a methyl group instead of a trifluoromethyl group can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H4BrClF4 |
|---|---|
Poids moléculaire |
291.47 g/mol |
Nom IUPAC |
1-bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4BrClF4/c9-6-2-1-5(8(12,13)14)7(11)4(6)3-10/h1-2H,3H2 |
Clé InChI |
ZFIQEQSEQZDCPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(F)(F)F)F)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


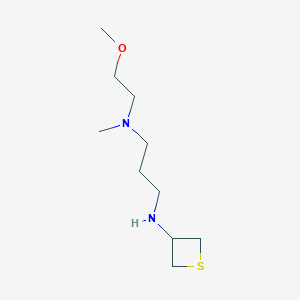
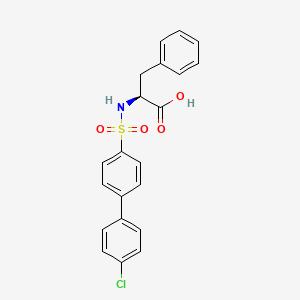
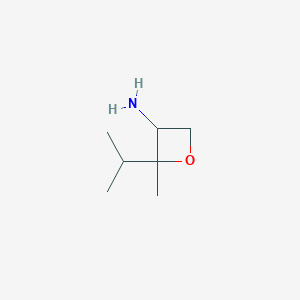

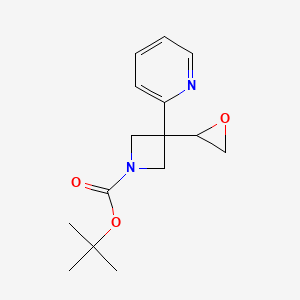
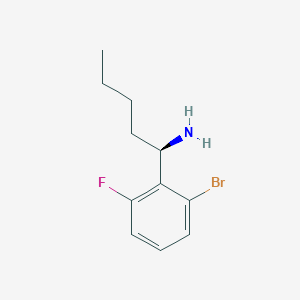
![5-(4-Chlorobenzyl)-7-(4-methoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13026940.png)

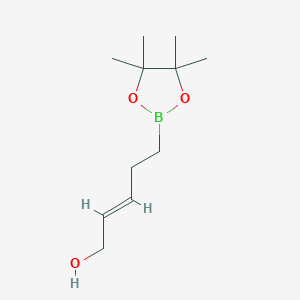
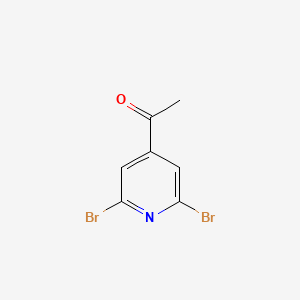
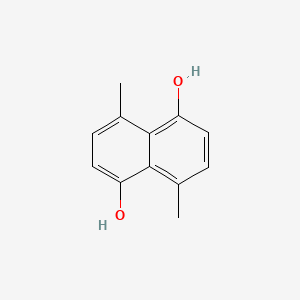
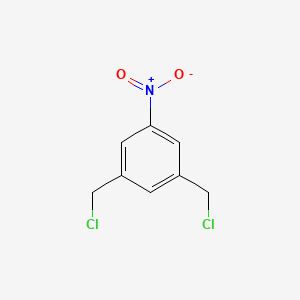
![5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole](/img/structure/B13026979.png)
![N-(Benzo[b]thiophen-2-yl)acetamide](/img/structure/B13026981.png)
